molecular formula C20H32O4 B1258195 hepoxilin B3

hepoxilin B3

Cat. No.: B1258195
M. Wt: 336.5 g/mol
InChI Key: DWNBPRRXEVJMPO-RNGYDEEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hepoxilin B3 (HxB3) is a biologically active eicosanoid derived from arachidonic acid via the 12-lipoxygenase pathway . This endogenous metabolite is a central focus of research due to its ability to mobilize intracellular calcium and modulate ion transport, indicating a receptor-mediated, G-protein coupled mechanism of action . Researchers utilize Hepoxilin B3 to investigate its pro-inflammatory roles, as it is found at elevated levels in psoriatic skin lesions and is involved in neutrophil responses . Beyond inflammation, its function extends to modulating glucose homeostasis, as it has been demonstrated to stimulate insulin secretion from pancreatic islets in a glucose-dependent manner . Studies also indicate that Hepoxilin B3 and its metabolites can be esterified into membrane phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, suggesting a potential mechanism for storing this signaling molecule within the cell . This product is provided for research purposes to further explore these complex signaling pathways. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z)-10-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17?,18-,20-/m0/s1

InChI Key

DWNBPRRXEVJMPO-RNGYDEEPSA-N

SMILES

CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@@H](O1)C(/C=C\C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O

Synonyms

10-hydroxy-11,12-epoxyeicosa-5,8,14-trienoic acid
EPHETA
erythro-hepoxilin B3
hepoxilin B
hepoxilin B3
threo-hepoxilin B3

Origin of Product

United States

Biosynthesis of Hepoxilin B3

Precursor Substrates in Hepoxilin B3 Formation

The journey to HxB3 begins with the mobilization of a key polyunsaturated fatty acid and its subsequent conversion into a reactive intermediate.

Arachidonic Acid as a Primary Substrate

The biosynthesis of HxB3 is initiated from arachidonic acid, an omega-6 polyunsaturated fatty acid typically released from membrane phospholipids (B1166683) by the action of phospholipase A2. ontosight.aiontosight.aiontosight.ai Arachidonic acid serves as the foundational molecule upon which a series of enzymatic reactions will build the complex structure of HxB3. ontosight.aiwikipedia.org In various mammalian tissues, including the epidermis, brain, and pancreas, the 12-lipoxygenase pathway metabolizes arachidonic acid to form HxB3. uzh.ch

Formation from 12(S)-Hydroperoxyeicosatetraenoic Acid (12S-HPETE)

The first committed step in the biosynthesis of HxB3 is the conversion of arachidonic acid to 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HPETE). wikipedia.org This hydroperoxy intermediate is a crucial branching point in the pathway. While it can be reduced to the more stable alcohol 12-hydroxyeicosatetraenoic acid (12-HETE), it is the direct precursor for hepoxilin synthesis. ontosight.aiwikipedia.org The conversion of 12S-HPETE to HxB3 is a key transformation, leading to the formation of the characteristic epoxide and hydroxyl moieties of the hepoxilin structure. wikipedia.orgnih.gov Studies have shown that this conversion can occur both non-enzymatically, catalyzed by heme, and enzymatically in various tissues. nih.govnih.gov

Enzymatic Pathways and Key Enzymes Involved in Hepoxilin B3 Biosynthesis

The conversion of precursor substrates into HxB3 is orchestrated by a specific set of enzymes, with lipoxygenases playing a central role.

Role of 12-Lipoxygenase (12-LOX) Isoforms

The primary enzyme responsible for the initial oxygenation of arachidonic acid to 12S-HPETE is 12-lipoxygenase (12-LOX). ontosight.aiontosight.ai Different isoforms of 12-LOX exist, and their activity is crucial for initiating the hepoxilin biosynthetic cascade. Research indicates that platelet-type 12-LOX can catalyze the formation of HxB3 from arachidonic acid. nih.gov The 12-LOX pathway is not only responsible for producing HxB3 but also other related eicosanoids like 12-oxo-eicosatetraenoic acid (12-oxo-ETE). nih.govcore.ac.uk The activity of 12-LOX is predominantly found in the microsomal fraction of cells. nih.gov

Contribution of Epidermis-Type Lipoxygenase 3 (ALOXE3/eLOX3)

In specific tissues like the epidermis, another key enzyme, epidermis-type lipoxygenase 3 (ALOXE3), also known as eLOX3, plays a significant role in HxB3 synthesis. uzh.chresearchgate.net ALOXE3 can convert 12S-HPETE into HxB3 and its isomer, hepoxilin A3 (HxA3). researchgate.net Gene knockout studies in mice have confirmed the essential role of eLOX3 in the synthesis of free hepoxilins in the epidermis. nih.gov This enzyme appears to function as a hepoxilin synthase, contributing to both signaling and structural functions within the skin barrier. researchgate.netuniprot.org ALOXE3 is also involved in adipocyte differentiation through the production of HxB3. sinobiological.comproteinatlas.org

Stereoselective Aspects of Hepoxilin B3 Formation

A critical feature of the enzymatic biosynthesis of HxB3 is its stereoselectivity. While non-enzymatic synthesis results in a mixture of isomers, enzymatic pathways produce specific stereoisomers. nih.gov For instance, studies on human epidermis have shown that only one of the two possible 10-hydroxy epimers of HxB3 is synthesized, indicating a highly controlled enzymatic process. nih.govcore.ac.ukebi.ac.uk This stereospecificity is a hallmark of the involvement of enzymes like 12-LOX and ALOXE3. nih.gov The natural hepoxilins, including HxB3, possess an (S, S) configuration for the epoxide group at C11 and C12. nih.gov The selective utilization of (12S)-HPETE over (12R)-HPETE for hepoxilin formation further underscores the stereoselective nature of this biosynthetic pathway. nih.gov

Cellular and Tissue Localization of Hepoxilin B3 Biosynthetic Activity

The formation of HxB3 is not ubiquitous but is localized to specific cells and tissues that possess the necessary enzymatic machinery.

The human epidermis is a primary site of HxB3 synthesis. nih.gov Freshly isolated human epidermal cells have been shown to catalyze the stereoselective biosynthesis of HxB3 from both arachidonic acid and its intermediate, 12S-HpETE. nih.govnih.gov This stereospecific production, yielding only one of the two possible 10-hydroxy epimers, points toward an enzymatic origin. nih.govebi.ac.uk

The key enzyme in the epidermis is the platelet-type 12-lipoxygenase (12-LOX), which is the predominant isoenzyme expressed in human and murine skin. core.ac.ukhmdb.ca Studies have localized the 12-LOX activity mainly to the microsomal fraction of epidermal cells. nih.gov Furthermore, the enzyme epidermis-type lipoxygenase 3 (eLOX3), also known as ALOXE3, is crucial for HxB3 synthesis. wikipedia.org Gene knockout studies in mice have demonstrated that eLOX3 is responsible for converting 12S-HpETE to HxB3 in the skin. wikipedia.orgwikipedia.orgcardiff.ac.uk

Under certain pathophysiological conditions, such as psoriasis, the production of HxB3 is dramatically elevated. ebi.ac.ukwikipedia.org Levels of HxB3 in psoriatic scales have been found to be more than 16-fold higher than in normal epidermis, highlighting the role of this pathway in inflammatory skin conditions. core.ac.uk

Table 1: HxB3 Biosynthesis in Epidermal Cells
FindingKey Enzyme(s)Substrate(s)Cellular LocationKey Research ObservationCitation
Stereoselective SynthesisPlatelet-type 12-LOX, eLOX3/ALOXE3Arachidonic Acid, 12S-HpETEMicrosomal FractionNormal epidermis synthesizes a single 10-hydroxy epimer of HxB3, indicating enzymatic catalysis. nih.govebi.ac.uk
Upregulation in Psoriasis12-LOX, ALOXE3Arachidonic AcidEpidermal CellsHxB3 levels are over 16-fold higher in psoriatic lesions compared to normal skin. core.ac.ukwikipedia.org
eLOX3 DependencyeLOX312S-HpETEMurine EpidermisAloxe3 knockout mice show greatly reduced levels of HxB3 in the skin. wikipedia.orgcardiff.ac.uk

The synthesis of HxB3 is also documented in various other mammalian tissues, indicating its diverse physiological roles. uzh.ch

Brain: Research has demonstrated that slices of the rat brain hippocampus can enzymatically transform 12-HPETE into HxB3. nih.gov This process is inhibited by boiling the tissue, confirming its enzymatic nature. nih.gov Within the brain, hepoxilins are believed to modulate neuronal excitability and synaptic neurotransmission. uzh.ch

Pineal Gland: Similar to the brain, the rat pineal gland is a site of enzymatic HxB3 formation from 12-HPETE. nih.govresearchgate.netlipidbank.jp The presence of this pathway suggests that hepoxilins may play a role in the functions of the pineal gland, such as influencing inflammation and blood flow. researchgate.net

Platelets: Human platelets are capable of producing HxB3 from arachidonic acid. fu-berlin.de The formation of hepoxilins in platelets is part of the 12-LOX pathway. fu-berlin.depnas.org Studies show that when the primary metabolic route for 12-HpETE is inhibited, its conversion to HxA3 and HxB3 is significantly increased. fu-berlin.de

Other Tissues: The 12-lipoxygenase pathway that produces hepoxilins is also active in other organs, including the liver, lungs, and pancreas, although the specific focus is often on the broader class of hepoxilins rather than solely HxB3. uzh.ch

Table 2: HxB3 Biosynthesis in Various Mammalian Tissues
Tissue/Cell TypeDemonstrated ActivityKey Enzyme PathwayPrecursorSupporting EvidenceCitation
Brain (Hippocampus)Enzymatic formation of HxB312-Lipoxygenase12-HPETETransformation is inhibited by tissue boiling. nih.gov
Pineal GlandEnzymatic formation of HxB312-Lipoxygenase12-HPETEDemonstrated in rat pineal gland slices. nih.govresearchgate.net
PlateletsFormation of HxB312-LipoxygenaseArachidonic Acid, 12-HpETEHxB3 is formed when peroxidase activity is inhibited. fu-berlin.depnas.org
LiverFormation of Hepoxilins12-LipoxygenaseArachidonic AcidBasal levels of HxB3 are elevated in sEH-/- mice. uzh.ch

Hepoxilin B3 Production in Epidermal Cells

Regulation of Hepoxilin B3 Biosynthesis

The synthesis of HxB3 is a tightly regulated process, controlled at multiple levels from substrate availability to enzymatic activity and competition with other metabolic pathways.

The initial regulatory step is the release of the precursor, arachidonic acid, from membrane phospholipids by phospholipase A2. ontosight.aiontosight.ai The activity of 12-lipoxygenase enzymes, such as the platelet-type 12-LOX and eLOX3, is another critical control point. uzh.chwikipedia.org The expression of these enzymes can be tissue-specific and dependent on the cellular differentiation state, as seen in the epidermis. nih.gov

Pharmacological inhibition provides evidence for enzymatic regulation. Lipoxygenase inhibitors like esculetin (B1671247) and nordihydroguaiaretic acid effectively block the formation of HxB3 in human epidermis in a concentration-dependent manner. nih.gov

Furthermore, the fate of the intermediate 12S-HpETE is a key regulatory node. Cellular peroxidases, such as cytosolic glutathione (B108866) peroxidase (GPx-1) and phospholipid hydroperoxide glutathione peroxidase (PHGPx), compete with hepoxilin synthase activity. wikipedia.orgfu-berlin.de These enzymes rapidly reduce 12S-HpETE to the corresponding stable alcohol, 12(S)-hydroxyeicosatetraenoic acid (12S-HETE). wikipedia.org This reduction pathway limits the amount of 12S-HpETE available for conversion into HxB3. fu-berlin.de In human platelets, inhibiting these selenoenzymes leads to a significant accumulation of 12S-HpETE and a corresponding increase in HxB3 synthesis. fu-berlin.defu-berlin.de

Finally, inflammatory stimuli appear to be potent regulators of the hepoxilin pathway. The substantial increase in HxB3 levels observed in psoriatic lesions suggests that the inflammatory environment upregulates one or more steps in the biosynthetic cascade. core.ac.ukwikipedia.org

Metabolism and Catabolism of Hepoxilin B3

Enzymatic Hydrolysis of Hepoxilin B3 to Trioxilin B3

The principal catabolic pathway for hepoxilin B3 is its enzymatic conversion to trioxilin B3 (TrXB3). This reaction involves the hydration of the epoxide ring, a critical step that is generally considered to terminate or alter the biological activity of the parent molecule. wikipedia.orgwikipedia.org

Trioxilin B3 has been identified as a major metabolite of hepoxilin B3 in various biological contexts. uzh.ch For instance, studies on human epidermis have demonstrated that HxB3 is enzymatically converted into TrXB3. nih.govebi.ac.uk The presence of both HxB3 and its metabolite, TrXB3, has been confirmed in the phospholipids (B1166683) of psoriatic lesions, indicating that this transformation occurs in vivo. nih.govresearchgate.net When human epidermal fragments are incubated with radiolabeled arachidonic acid, one of the resulting eicosanoids is TrXB3, further establishing it as a key downstream product in the HxB3 metabolic cascade. core.ac.uk

The conversion of HxB3 to TrXB3 is catalyzed by a class of enzymes known as epoxide hydrolases (EC 3.3.2.7). wikipedia.orguzh.ch These enzymes facilitate the addition of a water molecule across the epoxide ring, resulting in the formation of a vicinal diol, which in the case of HxB3, yields the tri-hydroxy product, TrXB3. wikipedia.orgwikipedia.org This enzymatic activity has been located in the cytosolic fraction of tissues, and its function is lost when the tissue is boiled, confirming the enzymatic nature of the reaction. nih.govebi.ac.uk The enzymatic hydrolysis of hepoxilins is considered a primary mechanism for their inactivation. wikipedia.orgpnas.org While several epoxide hydrolases exist, research has pinpointed a specific type as the main catalyst in HxB3 metabolism. wikipedia.orguzh.ch

Extensive research has identified soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2 (EPHX2), as the primary enzyme responsible for the hydrolysis of HxB3. wikipedia.orguzh.chwikipedia.org Studies have demonstrated that purified mammalian sEH efficiently catalyzes the conversion of HxB3 to TrXB3. uzh.chnih.gov The activity is highly specific; experiments using liver preparations from mice lacking the sEH gene (sEH-/-) showed that hepoxilin hydrolase activity was abolished, leading to elevated levels of HxB3 and reduced levels of TrXB3 compared to wild-type animals. uzh.chresearchgate.net Conversely, microsomal epoxide hydrolase, another type of this enzyme, does not appear to metabolize hepoxilins. nih.gov The efficiency of this reaction is underscored by kinetic analyses, which show that sEH hydrolyzes HxB3 with a high turnover rate. uzh.chresearchgate.net

Table 1: Kinetic Parameters of Hepoxilin Hydrolysis by Soluble Epoxide Hydrolase (sEH) This table presents the maximum reaction rate (Vmax) for the hydrolysis of hepoxilins A3 and B3 by purified mammalian sEH, indicating the enzyme's high efficiency.

Substrate Enzyme Source Vmax (μmol/mg/min) Citation
Hepoxilin A3 Purified Rat sEH 1.7 nih.gov
Hepoxilin A3 & B3 Purified Mammalian sEH 0.4–2.5 uzh.chnih.gov

Role of Epoxide Hydrolases in Hepoxilin B3 Catabolism

Non-Enzymatic Degradation Pathways of Hepoxilin B3

In addition to enzymatic catabolism, hepoxilin B3 is a moderately unstable molecule that can undergo non-enzymatic degradation. wikipedia.org Its epoxy moiety is labile and susceptible to hydrolysis, particularly under even mildly acidic conditions that may be encountered during tissue processing and extraction procedures. wikipedia.orgreactome.org This instability can lead to the spontaneous formation of its corresponding triol, trioxilin B3, independent of enzymatic activity. wikipedia.org Furthermore, hydroperoxide-containing fatty acids, the precursors to hepoxilins, can rearrange non-enzymatically to form a variety of epoxyalcohol isomers, including HxB3, although this process is less specific than the enzymatic route. wikipedia.orgnih.govnih.gov

Incorporation of Hepoxilin B3 and its Metabolites into Cellular Lipids

A significant fate for HxB3 and its primary metabolite, TrXB3, is their incorporation into the complex lipid structures of cell membranes. This process involves the esterification of the eicosanoids into the phospholipid bilayer.

Both HxB3 and TrXB3 are incorporated into cellular phospholipids. nih.govebi.ac.uk Analysis of phospholipids from psoriatic lesions revealed the presence of both compounds. nih.govresearchgate.net Studies involving the incubation of epidermal cells with radiolabeled HxB3 and TrXB3 showed that these molecules are primarily esterified into phosphatidylcholine and phosphatidylethanolamine. nih.govresearchgate.net Further analysis through hydrolysis with phospholipase A2 indicated that HxB3 and TrXB3 are preferentially acylated at the sn-2 position of glycerophospholipids. wikipedia.orgnih.govresearchgate.net However, the rate of esterification for HxB3 is lower compared to other eicosanoids like 12-HETE and even its own metabolite, TrXB3. nih.govresearchgate.net

Table 2: Relative Esterification of Eicosanoids into Epidermal Cell Phospholipids This table shows the comparative extent of esterification for various eicosanoids after incubation with epidermal cells, as determined by thin-layer chromatography.

Eicosanoid Relative Esterification Level Citation
12-HETE Highest nih.govresearchgate.net
15-HETE High nih.govresearchgate.net
Trioxilin B3 (TrXB3) Moderate nih.govresearchgate.net
12-oxo-ETE Low nih.govresearchgate.net
Hepoxilin B3 (HxB3) Lowest nih.govresearchgate.net

Positional Preference in Glycerophospholipids

A significant aspect of HxB3 metabolism is its incorporation into glycerophospholipids, which are the primary components of biological membranes. google.comnih.gov Research has demonstrated that both HxB3 and its derivative, TrXB3, are found esterified within the phospholipids of psoriatic lesions. ebi.ac.ukresearchgate.netnih.gov

Studies involving alkaline- and phospholipase-A2-mediated hydrolysis of these phospholipids have revealed that HxB3 and TrXB3 are preferentially located at the sn-2 position of the glycerol (B35011) backbone. researchgate.net This specific positioning suggests a regulated enzymatic process for their incorporation. Further analysis has shown that HxB3 and TrXB3 are primarily esterified into phosphatidylcholine and phosphatidylethanolamine. ebi.ac.uk

The esterification of these oxidized lipids into phospholipids can significantly alter the properties and function of cell membranes, potentially contributing to the inflammatory processes observed in conditions like psoriasis. core.ac.uknih.gov

Temporal Dynamics of Hepoxilin B3 Formation and Degradation in Biological Systems

The formation and degradation of HxB3 are dynamic processes that can be influenced by various physiological and pathological conditions. For instance, in response to inflammatory stimuli, the production of HxB3 can be significantly upregulated.

A study investigating inflammatory hyperalgesia demonstrated a time-dependent increase in HxB3 levels in the spinal cord following peripheral injury. bwise.kr The levels of HxB3 began to rise immediately after the injury, with significant increases observed at 8 and 18 hours. bwise.kr This suggests a rapid activation of the 12-LOX pathway in response to inflammation.

The degradation of HxB3 to TrXB3 also appears to be a relatively rapid process. In vitro studies with human epidermal cell suspensions have shown that a significant portion of HxB3 is converted to TrXB3 within a 4-hour incubation period. core.ac.uk This enzymatic conversion is crucial for inactivating the biological activity of HxB3, as trioxilins generally exhibit less or no activity compared to their hepoxilin precursors. wikipedia.orgwikipedia.org

The balance between the formation of HxB3 and its subsequent catabolism and incorporation into phospholipids is a tightly regulated process that likely plays a critical role in modulating its signaling functions in various biological systems.

Molecular and Cellular Mechanisms of Hepoxilin B3 Action

Intracellular Signaling Cascades Mediated by Hepoxilin B3

The signaling actions of HxB3 are characterized by their ability to influence key intracellular second messengers and protein networks.

Mobilization of Intracellular Calcium from Endoplasmic Reticulum Stores

A primary biological action of hepoxilins, including HxB3, is their capacity to release calcium from intracellular stores. hmdb.canih.gov This mobilization of calcium is a critical event in cellular signaling. Specifically, hepoxilins trigger the release of calcium from the endoplasmic reticulum. hmdb.canih.govnih.gov This released calcium is then taken up by the mitochondria, where it is sequestered. nih.gov This process has been observed in various cell types, including human neutrophils. nih.govresearchgate.netresearchgate.net While Hepoxilin A3 (HxA3) is a potent inducer of this calcium release, HxB3 has been shown to inhibit the calcium release caused by inflammatory mediators like leukotriene B4 (LTB4). nih.govnih.gov

Interaction with G-Protein Coupled Receptors

The actions of hepoxilins are mediated through a receptor-mediated mechanism that appears to be coupled to G-proteins. hmdb.canih.govresearchgate.net Evidence suggests that the hepoxilin receptor is located intracellularly. hmdb.canih.gov The involvement of G-proteins is supported by experiments where hepoxilin analogues were shown to inhibit the calcium spike evoked by HxA3, an effect mediated by G-proteins. nih.gov This interaction with G-protein coupled receptors is a crucial step in initiating the downstream signaling events.

Activation of Downstream Signaling Molecules

The activation of G-protein coupled receptors by hepoxilins leads to the engagement of downstream signaling molecules. In neutrophils, HxA3 has been shown to produce a biphasic increase in intracellular calcium levels through a pathway involving phospholipase C. nih.gov While direct evidence for HxB3 activating specific downstream molecules is less detailed, its role in modulating calcium signaling initiated by other agonists suggests an interaction with common signaling pathways. nih.gov

Modulation of Cellular Permeability and Ion Transport

HxB3 also plays a significant role in altering the movement of ions across cellular membranes, thereby affecting cellular function and responsiveness.

Effects on Plasma Membrane Permeability

Hepoxilins, including HxB3, have been shown to influence plasma membrane permeability. semanticscholar.org Specifically, HxB3 can potentiate the increase in vascular permeability in the skin caused by inflammatory mediators like bradykinin (B550075) and platelet-activating factor (PAF). researchgate.netsci-hub.se The 10R epimer of HxB3 is particularly active in this regard. researchgate.netsci-hub.se This effect on permeability is a key aspect of their role in inflammation. researchgate.netresearchgate.net

Influence on Potassium and Other Ion Channels

The biological activities of hepoxilins are linked to the reorganization of both calcium and potassium ions within the cell. nih.gov Hepoxilins have been found to affect neuronal potassium channels in the marine mollusc Aplysia californica. pnas.org In human platelets, hepoxilin A3 controls regulatory volume decrease by promoting potassium permeability. pnas.org While the direct effects of HxB3 on specific potassium channels are an area of ongoing research, its involvement in processes regulated by ion fluxes is well-established. semanticscholar.org Furthermore, hepoxilins like HxA3 and HxB3 have been shown to directly activate TRPV1 and TRPA1 ion channels in the spinal cord, contributing to pain perception. wikipedia.org

Regulation of Gene Expression and Protein Activity

Hepoxilin B3 (HxB3) exerts its influence within the cell by modulating the activity of key proteins and regulating the expression of specific genes. These actions are central to its role in various physiological processes, including lipid metabolism and cellular differentiation.

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

A primary mechanism by which Hepoxilin B3 regulates gene expression is through the direct binding and activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor essential for adipogenesis and lipid metabolism. nih.govresearchgate.netresearchgate.net HxB3 functions as a ligand for PPARγ, binding to its ligand-binding domain (LBD). researchgate.net This interaction initiates a conformational change in the receptor, leading to the recruitment of coactivators and subsequent transactivation of target genes. nih.gov

Research has demonstrated that HxB3 can be considered a partial agonist for PPARγ. nih.gov Its ability to activate PPARγ is significant, with studies showing it can enhance the binding of the coactivator TRAP220 (Thyroid Hormone Receptor-Associated Protein 220) to the PPARγ LBD at levels comparable to the potent synthetic agonist, rosiglitazone. nih.gov The recruitment of TRAP220 is a critical step in the initiation of adipogenesis. nih.gov The synergistic action of epidermis-type lipoxygenase 3 (eLOX3), the enzyme that produces hepoxilins, and xanthine (B1682287) oxidoreductase (XOR) has been shown to enhance PPARγ-mediated transactivation, suggesting a coordinated enzymatic and signaling pathway to promote the early stages of adipocyte differentiation. nih.govresearchgate.net This activation of PPARγ by endogenous HxB3 is a key event in the conversion of preadipocytes into mature fat cells. nih.gov

Table 1: Research Findings on Hepoxilin B3 and PPARγ Activation
FindingDescriptionSupporting EvidenceCitation
Direct BindingHepoxilin B3 binds directly to the ligand-binding pocket of PPARγ.Molecular docking models and activation assays confirm interaction. nih.govresearchgate.net
Agonist ActivityIdentified as a potential partial agonist of PPARγ.Studies show HxB3 increases the transcriptional activity of PPARγ. nih.gov
Coactivator RecruitmentHxB3 binding enhances the recruitment of the coactivator TRAP220 to PPARγ.Recruitment levels are comparable to the full agonist rosiglitazone. nih.gov
Physiological RoleActivation of PPARγ by HxB3 promotes the early, essential steps of adipocyte differentiation.Hepoxilins are produced during the initial stages of adipogenesis and their producing enzyme, eLOX3, is required for differentiation. nih.govresearchgate.net

Effects on Enzymes Involved in Lipid Metabolism

Hepoxilin B3's interaction with the lipid metabolism network is twofold: it is both a product of and a substrate for specific enzymes, thereby influencing their metabolic pathways. The synthesis of HxB3 is a multi-step enzymatic process. It begins with the release of arachidonic acid, which is then converted by 12-lipoxygenase (ALOX12) into 12-hydroperoxyeicosatetraenoic acid (12-HPETE). semanticscholar.orgresearchgate.net Subsequently, the enzyme epidermis-type lipoxygenase 3 (eLOX3), which possesses hydroperoxide isomerase activity, converts 12(S)-HPETE into Hepoxilin B3. researchgate.netuniprot.orgwikipedia.org

Once formed, HxB3 becomes a substrate for other enzymes, most notably soluble epoxide hydrolase (sEH). uzh.chwikipedia.org This enzyme catalyzes the hydrolysis of the epoxide group in HxB3, converting it into the biologically less active metabolite, trioxilin B3 (TrXB3). wikipedia.orguzh.chwikipedia.org This metabolic inactivation is a critical control point, regulating the duration and intensity of HxB3 signaling. wikipedia.org In animal models where the sEH gene is knocked out, liver homogenates show significantly elevated levels of HxB3 and lower levels of trioxilins, confirming that sEH is the primary enzyme for hepoxilin degradation in the liver. uzh.ch Therefore, HxB3 affects the activity of these enzymes by acting as their substrate, driving the flux through these specific metabolic routes.

Table 2: Enzymes Interacting with Hepoxilin B3
EnzymeRoleEffect of InteractionCitation
12-Lipoxygenase (ALOX12)BiosynthesisProduces the precursor 12-HPETE from arachidonic acid for HxB3 synthesis. semanticscholar.orgresearchgate.net
Epidermis-type Lipoxygenase 3 (eLOX3)BiosynthesisIsomerizes 12-HPETE to form Hepoxilin B3. researchgate.netuniprot.orgwikipedia.org
Soluble Epoxide Hydrolase (sEH)Metabolism/InactivationMetabolizes Hepoxilin B3 into the inactive trioxilin B3, thus terminating its signal. uzh.chwikipedia.org

Hepoxilin B3 Interactions with Cellular Macromolecules

Hepoxilin B3 interacts with several types of cellular macromolecules to carry out its functions. The most well-characterized interaction is with the nuclear receptor PPARγ, as detailed previously. This direct binding to the receptor's ligand-binding domain classifies PPARγ as a key intracellular macromolecular target of HxB3. nih.govresearchgate.net This interaction is crucial for mediating HxB3's effects on gene expression related to adipogenesis. nih.gov

Beyond nuclear receptors, HxB3 directly interacts with enzymes. It serves as a specific substrate for soluble epoxide hydrolase (sEH), binding to the enzyme's active site to be metabolized. uzh.chwikipedia.org This substrate-enzyme interaction is a fundamental mechanism for clearing the active lipid mediator from the cell.

Furthermore, a primary biological action of hepoxilins is the release of calcium from intracellular stores, which is believed to occur through a receptor-mediated process. hmdb.casci-hub.se While a specific cell surface or intracellular receptor responsible for this calcium mobilization has not been definitively identified, evidence points towards the existence of a G-protein coupled receptor. hmdb.ca This putative receptor represents another critical macromolecular interaction for HxB3, mediating its rapid signaling effects on cellular calcium levels.

Biological Roles of Hepoxilin B3 in Physiological and Pathological Processes Non Clinical Focus

Involvement in Inflammatory and Immune Responses

HxB3 and its isomer, Hepoxilin A3 (HxA3), are recognized as novel inflammatory mediators. researchgate.netnih.gov The hepoxilin pathway is activated in response to inflammatory stimuli and contributes to the progression of the acute inflammatory phase. researchgate.netnih.gov

Regulation of Neutrophil Activation and Chemotaxis

Hepoxilins are potent regulators of neutrophil behavior, a key component of the innate immune response. In vitro studies have demonstrated that hepoxilins, such as the closely related HxA3, act as powerful chemoattractants for human neutrophils, guiding their migration. researchgate.netnih.govnih.gov This process is fundamental for the recruitment of neutrophils to sites of inflammation or infection. researchgate.netpnas.org

The mechanism of action involves the mobilization of intracellular calcium ([Ca2+]), a critical second messenger in cell signaling and activation. researchgate.netnih.govnih.gov However, the action of hepoxilins on neutrophils is distinct from that of other classical chemoattractants. While HxA3 stimulates chemotaxis, it does not induce degranulation or an oxidative burst, which are key effector functions of activated neutrophils. nih.govpnas.org This suggests a specific role for hepoxilins in the initial recruitment phase of neutrophils without triggering their full armamentarium of inflammatory responses. nih.gov

Research FindingModel SystemOutcomeReference
HxA3 stimulates chemotaxis of human neutrophils.In vitroPotent chemoattractant activity, equipotent to Leukotriene B4. nih.gov
Hepoxilins cause mobilization of intracellular calcium in human neutrophils.In vitroTriggers a rise in cytosolic [Ca2+], a key activation signal. researchgate.netnih.gov
HxA3 identified as a Pathogen-Elicited Epithelial Chemoattractant (PEEC).In vitro (T84 cells)Mediates the final step of neutrophil migration across mucosal barriers. pnas.org
HxA3 does not induce neutrophil degranulation or oxidative burst.In vitroDifferentiates its action from other chemoattractants like IL-8 and formyl-methionyl-leucyl-phenylalanine. nih.govpnas.org

Contribution to Vascular Permeability Alterations

An essential feature of the acute inflammatory response is the increase in vascular permeability, which allows plasma proteins and leukocytes to move from the bloodstream into the inflamed tissue. Hepoxilins have been shown to directly contribute to this process. researchgate.netresearchgate.net

In animal models, the administration of HxA3 into rat skin induced a time- and concentration-dependent increase in vascular permeability, leading to plasma leakage. researchgate.netnih.gov This effect demonstrates that the local production of hepoxilins at a site of inflammation can alter vascular tone and integrity, facilitating the movement of inflammatory components into the tissue. nih.govnih.gov

Role in Tissue-Specific Inflammatory Conditions (e.g., psoriatic lesions in animal models)

The involvement of the hepoxilin pathway is strongly implicated in specific inflammatory skin conditions like psoriasis. researchgate.netnih.gov Psoriasis is characterized by hyperproliferation of keratinocytes and significant infiltration of immune cells, including neutrophils. researchgate.net

Studies have found that the levels of HxB3 and its metabolite, TrXB3, are dramatically elevated in psoriatic lesions compared to healthy epidermis. wikipedia.orgresearchgate.netnih.gov One study reported that the amount of HxB3 is over 16-fold higher in psoriatic scales than in normal epidermis, reaching concentrations capable of exerting biological effects. wikipedia.orgmdpi.com While HxB3 itself may be transient, its metabolite TrXB3 is found at high levels in psoriatic scales, indicating significant pathway activation. wikipedia.org This suggests that HxB3 contributes to the pro-inflammatory environment that sustains psoriatic plaques. wikipedia.orguzh.ch

Research FindingModel/ConditionKey ObservationReference
HxB3 levels are >16-fold higher in psoriatic lesions than in normal epidermis.Human Psoriatic TissueHxB3 is present at micromolar concentrations, which are biologically active. wikipedia.orgresearchgate.netmdpi.com
High levels of TrXB3 (HxB3 metabolite) are found in psoriatic scales.Human Psoriatic TissueIndicates high turnover and activity of the hepoxilin pathway in the lesion. wikipedia.org
The 12-lipoxygenase pathway is activated in cutaneous plaque lesions of psoriasis.Human Psoriatic TissueLeads to increased production of pro-inflammatory mediators including hepoxilins. researchgate.net

Modulation of Localized Inflammatory Hyperalgesia

Inflammatory hyperalgesia is a state of increased sensitivity to pain that occurs at the site of inflammation. Emerging evidence indicates that hepoxilins are key mediators in this process. researchgate.netnih.gov Following peripheral inflammation induced in rat models, there is a significant and delayed production of HxB3 in the spinal cord. bwise.kr

This increase in spinal HxB3 levels suggests its role as a signaling molecule in the central nervous system's response to peripheral injury. bwise.kr The mechanism is thought to involve the activation of specific receptors on sensory neurons, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) receptors, which are critical for pain sensation. escholarship.orgbiorxiv.org The production of hepoxilins in the spinal cord may therefore contribute to the sensitization of neural pathways that transmit pain signals. jensenlab.orguniprot.org

Contributions to Skin Homeostasis and Barrier Function (excluding direct human relevance)

Beyond its role in inflammation, the pathway that produces hepoxilins is integral to the normal physiological process of forming the skin's protective barrier. nih.govresearchgate.net

Signaling Function in Corneocyte Lipid Envelope Synthesis

The establishment of a competent skin barrier to prevent water loss is a critical function of the epidermis. This process relies on the formation of the corneocyte lipid envelope (CLE), a layer of lipids covalently attached to the surface of corneocytes. The synthesis of the CLE involves a specialized enzymatic pathway in which hepoxilin-type molecules play a crucial signaling role. jensenlab.orguniprot.orguniprot.org

This pathway involves two key enzymes: 12R-lipoxygenase (12R-LOX) and epidermal lipoxygenase-3 (eLOX-3). nih.govresearchgate.net These enzymes act sequentially on linoleic acid that is esterified within a specific class of ceramides (B1148491) known as esterified omega-hydroxyacyl-sphingosine (EOS). uniprot.orguniprot.orgabcam.com The enzymes oxidize the linoleate (B1235992) moiety to create a hepoxilin-related derivative. nih.gov It is hypothesized that this oxidation acts as a signal, promoting the hydrolysis (cleavage) of the oxidized fatty acid from the ceramide. nih.gov This cleavage frees up the omega-hydroxy group on the ceramide, allowing it to be covalently bound to proteins on the corneocyte surface, thus forming the mature, impermeable CLE. uniprot.orgnih.gov

In mouse models, a deficiency in the 12R-LOX enzyme results in a severely impaired skin barrier, disordered ceramide composition, and increased fragility of the cornified envelopes, highlighting the essential structural and signaling role of this hepoxilin-producing pathway in skin homeostasis. nih.govresearchgate.net

Enzyme PathwaySubstrateProduct/SignalBiological OutcomeReference
12R-LOX / eLOX-3Linoleate moiety of EOS ceramidesHepoxilin-type epoxy-ketone derivativeCrucial step for the synthesis of the corneocyte lipid envelope. jensenlab.orguniprot.orguniprot.org
12R-LOX / eLOX-3Linoleic acid esterified in ω-hydroxy-ceramideHepoxilin-related derivativeSignals for the hydrolysis of the oxidized linoleate from the ceramide. nih.gov

Interplay with Other Lipid Mediators in Epidermis

Hepoxilin B3 (HxB3) is a significant bioactive lipid in the human epidermis, where its levels are markedly increased in psoriatic lesions. nih.govhmdb.ca Its synthesis is a stereoselective process carried out by epidermal cells. nih.gov In the complex lipid environment of the skin, HxB3 is part of a broader network of arachidonic acid metabolites. The epidermis contains various lipoxygenase (LOX) enzymes, including 12R-LOX and eLOX3, which are crucial for skin barrier function. These enzymes can act in sequence to convert fatty acids into hepoxilins. nih.govresearchgate.net

Specifically, the tandem action of 12R-LOX and eLOX3 on linoleic acid within ceramides is hypothesized to generate hepoxilin-like molecules. nih.gov This process is thought to be a signaling step that facilitates the hydrolysis of linoleic acid and the subsequent formation of the skin's cornified lipid envelope, a critical component of the permeability barrier. nih.gov While HxB3 itself is derived from arachidonic acid, its role is intertwined with the metabolism of other fatty acids like linoleic acid, which is essential for skin barrier integrity. nih.govresearchgate.net

Furthermore, there is speculation that hepoxilin-type products, potentially including HxB3, could act as ligands for peroxisome proliferator-activated receptors (PPARs) in the skin. nih.gov PPARs are involved in numerous epidermal processes, including differentiation, proliferation, immune responses, and lipid metabolism. nih.gov This suggests a potential mechanism by which HxB3 and related compounds could influence the broader lipid signaling landscape in the epidermis, although direct activation of PPARs by linoleate-derived hepoxilins has yet to be confirmed. nih.gov

Influence on Metabolic Processes in Model Systems (e.g., adipocyte differentiation)

In non-clinical model systems, hepoxilin B3 has been shown to influence key metabolic processes, most notably adipocyte differentiation. The enzyme eLOX3, which is expressed in 3T3-L1 preadipocytes, produces hepoxilins, including HxB3. nih.govresearchgate.net Studies have demonstrated that the addition of eLOX3 products, such as hepoxilins, can stimulate the differentiation of these preadipocytes into mature adipocytes. nih.govresearchgate.net This effect is significant as it can occur under conditions that would typically require an external PPARγ ligand to initiate differentiation. nih.gov

The mechanism appears to involve the activation of PPARγ, a master regulator of adipogenesis. nih.govresearchgate.net Hepoxilins have been shown to bind to and activate PPARγ, thereby promoting the early, critical steps of adipocyte conversion. nih.gov Research indicates that the production of hepoxilins increases transiently during the initial phases of adipogenesis in 3T3-L1 cells. nih.govresearchgate.net Conversely, inhibiting the expression of eLOX3, and thus reducing hepoxilin production, has been found to abolish the differentiation of these preadipocytes. nih.govresearchgate.net This highlights the crucial role of the eLOX3/hepoxilin pathway in initiating and promoting the process of adipocyte differentiation in these model systems. nih.govmybiosource.com

Table 1: Effect of Hepoxilin B3 on Adipocyte Differentiation in Model Systems

Model SystemKey EnzymeEffect of Hepoxilin B3Mechanism of ActionReference
3T3-L1 PreadipocyteseLOX3Stimulates adipocyte differentiationBinds to and activates PPARγ nih.gov
Rb−/− MEFseLOX3Restores adipogenesisActivates PPARγ nih.gov

Role in Pancreatic Beta Cell Function and Insulin (B600854) Secretion (in vitro/animal models)

In vitro and animal models have established a role for hepoxilins, including HxB3, in pancreatic beta cell function and insulin secretion. Early studies demonstrated that pancreatic islets of Langerhans can produce both hepoxilin A3 (HxA3) and HxB3. nih.gov Both of these hepoxilins were found to stimulate the release of insulin from isolated rat pancreatic islets, an effect that is dependent on the presence of glucose. nih.govnih.gov This suggests that hepoxilins may act as endogenous mediators in the process of insulin secretion. nih.gov

Further research has indicated that the mechanism of action of hepoxilins on insulin secretion is linked to their ability to mobilize intracellular calcium. nih.gov The primary biological action of hepoxilins is thought to be the release of calcium from intracellular stores. hmdb.ca In the context of the pancreas, this calcium signaling is a critical step in triggering the exocytosis of insulin-containing granules from beta cells.

More recent studies using rat models have reinforced these findings, showing that hepoxilins can directly stimulate insulin release. tandfonline.com For instance, in a study involving streptozotocin-treated rats, an increase in HxB3 levels was associated with anti-diabetic effects, partly attributed to the upregulation of insulin secretion. tandfonline.com These findings from various non-clinical models consistently point towards a stimulatory role for HxB3 in insulin secretion from pancreatic beta cells.

Potential Roles in Neural and Sensory Systems (e.g., brain, spinal cord)

Evidence from non-clinical studies suggests that hepoxilins, including HxB3, play a role in the functioning of neural and sensory systems, particularly in the brain and spinal cord. nih.govuzh.ch Hepoxilins are formed in various neural tissues, including the brain and spinal cord, through the 12-lipoxygenase pathway. uzh.chnih.gov

In the context of pain signaling, peripheral inflammation has been shown to increase the levels of HxB3 in the spinal cord of rats. bwise.kr This increase in spinal HxB3 is associated with the development of inflammatory hyperalgesia, an increased sensitivity to pain. nih.gov The proposed mechanism involves the activation of specific receptors on sensory neurons. The related compound, HxA3, has been demonstrated to directly activate TRPV1 and TRPA1 receptors, which are ion channels involved in pain perception. nih.govpnas.org This activation leads to the release of pronociceptive neurotransmitters, such as Substance P, in the spinal dorsal horn. pnas.org

While much of the direct receptor activation research has focused on HxA3, the concurrent synthesis and elevation of both HxA3 and HxB3 during inflammatory pain states suggest a potential role for HxB3 in these processes as well. nih.gov Furthermore, hepoxilins have been shown to modulate synaptic neurotransmission and neuronal excitability in the brain, primarily by stimulating intracellular calcium release or increasing calcium influx into neurons. uzh.ch HxA3 has also been observed to potentiate nerve growth factor-induced neurite outgrowth in vitro, suggesting a potential role in neuronal regeneration. nih.gov

Research Methodologies for Studying Hepoxilin B3

Analytical Techniques for Detection, Identification, and Quantification of Hepoxilin B3

The inherent instability and lack of a strong chromophore in hepoxilin B3 present analytical challenges. researchgate.netnih.gov Consequently, specialized techniques, often involving derivatization, are required for its accurate analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of HxB3 from biological extracts. core.ac.uknih.gov Reverse-phase (RP)-HPLC is commonly employed, often using a C18 column. semanticscholar.orgnih.gov

One approach involves isocratic elution with a mobile phase such as methanol, water, trifluoroacetic acid, and triethylamine (B128534) to separate 12-lipoxygenase (12-LO) derived compounds. sci-hub.se In some studies, fractions corresponding to hepoxilins are collected from an initial RP-HPLC separation and then subjected to further purification using straight-phase (SP)-HPLC. semanticscholar.org

Due to the absence of a suitable chromophore for sensitive UV detection, derivatization is often necessary. researchgate.netnih.gov A method has been developed to introduce a fluorescent anthryl ester to the carboxylic group of hepoxilins. This derivatization stabilizes the molecule and allows for highly sensitive detection by fluorescence after separation by RP-HPLC, with a detection limit of 50 pg per sample after TLC purification. researchgate.netnih.gov This method enables the profiling of HxB3 and related compounds like hepoxilin A3 (HxA3), trioxilin A3 (TrXA3), and trioxilin B3 (TrXB3). researchgate.netnih.gov

Chiral phase HPLC has also been utilized to confirm the stereospecificity of hepoxilin formation, for instance, in studies involving garlic root homogenates where the formation of 14,15-hepoxilins from 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) but not 15(R)-HPETE was demonstrated. semanticscholar.org

Table 1: HPLC Methods for Hepoxilin B3 Analysis

FeatureMethod 1Method 2Method 3
Chromatography Type Reverse-Phase HPLCReverse-Phase followed by Straight-Phase HPLCChiral Phase HPLC
Column Ultrasphere-ODSNova-Pak C18, then µPorasilChiralcel-OD
Mobile Phase Methanol:water:trifluoroacetic acid:triethylamine (75:25:0.1:0.05)Acetonitrile (B52724)/water (75/25, v/v) for RP; Hexane/isopropanol (99.3/0.7, v/v) for SPHexane/isopropanol (95/5, v/v)
Detection Radiometric (for [14C]-labeled compounds)UV, followed by derivatization for other methodsUV
Application Analysis of 12-LO products from human epidermisPurification of 14,15-hepoxilins from garlic rootsStereochemical analysis of 14,15-hepoxilins

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the structural confirmation and quantification of HxB3, typically after derivatization to increase volatility and stability. core.ac.uknih.gov HxB3 is often converted to its methyl ester (ME) and trimethylsilyl (B98337) (TMS) ether derivative before analysis. semanticscholar.orgcore.ac.uk

In studies of psoriatic scales, GC-MS analysis of the ME-TMS derivative of HxB3 showed a single peak with a mass spectrum consistent with its structure. core.ac.uk Monitoring specific ions such as m/z 73, 269, 282, and 311 is used for identification. core.ac.ukcore.ac.uk Hydrogenation of the samples followed by GC-MS analysis can further confirm the structure by analyzing the resulting saturated derivatives. semanticscholar.orgcore.ac.uk For quantitative analysis, stable isotope dilution techniques using deuterated standards can be employed. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific methods for analyzing HxB3 in complex biological samples like plasma and tissue homogenates. nih.govresearchgate.net This technique overcomes some of the limitations of GC-MS by not always requiring derivatization and being suitable for analyzing thermally labile compounds directly.

LC-MS with a thermospray ionization interface has been used to analyze fluorescently labeled hepoxilin derivatives. researchgate.netnih.gov More commonly, LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is used. nih.gov For instance, in the analysis of mouse aorta metabolites, a C18 column was used with a gradient of acetonitrile in water containing acetic acid, and detection was performed in the negative ion mode. nih.gov This method allows for the identification and characterization of various 12-LO metabolites, including hepoxilins and trioxilins. nih.gov

Spectroscopic Analysis (e.g., UV, NMR, Fluorescence) of Hepoxilin B3 and Derivatives

Spectroscopic methods are crucial for the structural characterization of HxB3. While native HxB3 lacks a strong UV chromophore, its derivatives can be analyzed using UV and fluorescence spectroscopy. researchgate.netnih.gov For example, the formation of fluorescent anthryl esters allows for sensitive detection. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the structural elucidation of HxB3 isolated from natural sources. Two-dimensional NMR techniques were powerfully applied to describe the structure of HxB3 isolated from tropical red marine algae. nih.gov 1H NMR spectroscopy has also been used to distinguish between different epimers of HxB3 based on the splitting of the carbinolic proton signal. researchgate.net

Radiochemical Labeling and Tracing of Hepoxilin B3 Metabolism

Radiochemical labeling is a fundamental technique for studying the biosynthesis and metabolism of HxB3. core.ac.uknih.gov [14C]-labeled arachidonic acid is frequently used as a precursor in incubations with tissues or cells, such as human epidermis. sci-hub.secore.ac.ukcapes.gov.br The resulting radioactive products, including HxB3, are then separated by HPLC and quantified by scintillation counting. sci-hub.secore.ac.uk

This approach has been used to demonstrate the time-dependent formation of HxB3 in human epidermis and to investigate the subcellular localization of the enzymes involved in its synthesis. sci-hub.secapes.gov.br Furthermore, [14C]-labeled HxB3 has been used to study its conversion to trioxilin B3 (TrXB3) and its incorporation into phospholipids (B1166683) in epidermal cells. core.ac.uknih.gov Tritium-labeled HxB3 has also been synthesized for use in metabolic studies. researchgate.netscispace.comresearchgate.net

In Vitro Cellular and Subcellular Model Systems for Hepoxilin B3 Research

In vitro models are indispensable for dissecting the cellular and molecular mechanisms of HxB3 formation and action.

Human epidermal fragments and subcellular fractions have been extensively used to study the enzymatic pathways of HxB3 synthesis. sci-hub.secapes.gov.br These studies have shown that 12-lipoxygenase activity, which is responsible for HxB3 formation, is predominantly located in the microsomal fraction (100,000 x g pellet). sci-hub.secapes.gov.br Incubations of these fractions with [14C]-arachidonic acid have allowed for the characterization of HxB3 and other 12-LO products. sci-hub.secapes.gov.br

The cytosol fraction (100,000 x g supernatant) of fresh tissue has been identified as the location of HxB3 epoxide hydrolase-like activity, which converts HxB3 to TrXB3. core.ac.uknih.gov In vitro models using human recombinant platelet-type 12-LO have also been employed to confirm that this enzyme can catalyze the formation of HxB3 from arachidonic acid. sci-hub.se

Other in vitro systems include human neutrophils, where hepoxilins have been shown to mobilize intracellular calcium, and rat pancreatic islets, where HxB3 stimulates insulin (B600854) release. researchgate.netnih.gov Additionally, studies using T84 human intestinal epithelial cell monolayers have been used to investigate the role of hepoxilins in inflammatory responses to bacterial infection. pnas.org

Isolated Cells and Cell Lines (e.g., epidermal cells, neutrophils, platelets)

Isolated cells and cultured cell lines are fundamental tools for dissecting the cellular and molecular actions of HxB3. Human epidermal cells have been instrumental in demonstrating the stereoselective biosynthesis of HxB3 from arachidonic acid. cardiff.ac.uksci-hub.se Studies using these cells have shown that the formation of HxB3 is significantly elevated in psoriatic lesions compared to normal epidermis, suggesting its involvement in inflammatory skin conditions. ebi.ac.uknih.govhmdb.cawikipedia.org In fact, HxB3 is considered a major eicosanoid in normal human epidermis. ebi.ac.uknih.govhmdb.ca

Human neutrophils are another critical cell type for studying hepoxilins. While hepoxilin A3 (HxA3) is a potent stimulator of intracellular calcium release in neutrophils, HxB3 is largely inactive in this regard. iiarjournals.orgresearchgate.net However, both HxA3 and HxB3 can inhibit the calcium release induced by other inflammatory mediators. iiarjournals.org This suggests a modulatory role for HxB3 in neutrophil activation. researchgate.netfu-berlin.de

Platelets have also been utilized in HxB3 research. d-nb.infonih.gov These studies contribute to understanding the broader physiological roles of hepoxilins, which include involvement in platelet aggregation and vascular permeability. d-nb.info

The use of various cell lines, such as the human chronic myelogenous leukemia (CML) cell line K-562, has revealed unexpected activities of hepoxilin analogues. iiarjournals.orgresearchgate.net For instance, the stable HxB3 analogue, PBT-3, was found to induce apoptosis in K-562 cells. iiarjournals.orgresearchgate.net

Table 1: Examples of Isolated Cells and Cell Lines in Hepoxilin B3 Research

Cell Type/LineOrganismKey Research FocusSelected Findings
Epidermal CellsHumanBiosynthesis, metabolism, role in psoriasisHxB3 is a major eicosanoid; its formation is elevated in psoriatic lesions. cardiff.ac.uksci-hub.seebi.ac.uknih.govhmdb.ca
NeutrophilsHumanCalcium mobilization, inflammationHxB3 is less active than HxA3 in directly mobilizing calcium but can modulate responses to other stimuli. iiarjournals.orgresearchgate.netfu-berlin.de
PlateletsHumanPlatelet aggregation, vascular functionHepoxilins are involved in platelet function and vascular permeability. d-nb.infonih.gov
K-562 (CML cell line)HumanCancer cell apoptosisThe stable analogue PBT-3 induces apoptosis. iiarjournals.orgresearchgate.net
A431 (Epidermoid carcinoma)HumanBiosynthesisInvestigated for HxB3 formation pathways. fu-berlin.defu-berlin.de

Recombinant Enzyme Systems for Biosynthesis and Metabolism Studies

Recombinant enzyme systems are invaluable for identifying and characterizing the specific enzymes involved in the HxB3 biosynthetic and metabolic pathways. Studies using recombinant human platelet-type 12-lipoxygenase (12-LOX) have confirmed its role in catalyzing the formation of HxB3 from arachidonic acid. fu-berlin.denih.gov These systems allow for the study of the enzyme's kinetics and substrate specificity in a controlled environment, free from other cellular components that might influence the reaction.

Similarly, recombinant soluble epoxide hydrolase (sEH) has been shown to efficiently metabolize HxB3 to its corresponding trihydroxy metabolite, trioxilin B3 (TrXB3). uzh.ch The use of recombinant sEH, along with specific inhibitors, has been crucial in demonstrating that sEH is the primary enzyme responsible for hepoxilin hydrolysis in the liver. uzh.ch

More recently, enzymes from microorganisms like Myxococcus xanthus have been expressed in E. coli to produce HxB3 and other hepoxilins. d-nb.inforesearchgate.net This approach not only facilitates the study of these enzymes but also offers a potential method for the biotechnological production of hepoxilins for research purposes. d-nb.inforesearchgate.net

Table 2: Recombinant Enzymes in Hepoxilin B3 Research

EnzymeSource for Recombinant ExpressionResearch ApplicationKey Finding
12-Lipoxygenase (12-LOX)Human platelet-typeBiosynthesis studiesConfirmed as a key enzyme in HxB3 formation from arachidonic acid. fu-berlin.denih.gov
Soluble Epoxide Hydrolase (sEH)Human, RatMetabolism studiesIdentified as the primary enzyme for hydrolyzing HxB3 to Trioxilin B3. uzh.ch
Epidermis-type Lipoxygenase 3 (eLOX3)HumanBiosynthesis studiesActs as a hydroperoxide isomerase, converting 12S-HPETE to HxB3. pnas.org
Myxococcus xanthus 12-LOXE. coliBiotransformation/ProductionEnabled the conversion of polyunsaturated fatty acids to HxB3. d-nb.inforesearchgate.net

Vesicle and Membrane Preparations for Receptor Binding Assays

While a specific receptor for HxB3 has not been definitively identified, research suggests the existence of a receptor-mediated mechanism for hepoxilin actions, likely coupled to G-proteins and influencing intracellular calcium stores. hmdb.ca Vesicle and membrane preparations are essential for conducting receptor binding assays to identify and characterize such receptors. These preparations, derived from cells known to respond to hepoxilins (like neutrophils), provide a simplified system to study the binding of radiolabeled hepoxilins or their analogues.

Although direct binding studies for HxB3 are less common than for HxA3, the stable analogue PBT-3 has been used to investigate receptor interactions. For example, PBT-3 was shown to be a selective antagonist of the TPα isoform of the thromboxane (B8750289) receptor in transfected COS-7 cells, which provides a molecular basis for some of its biological effects. iiarjournals.orgnih.gov

Ex Vivo Tissue Preparations and Organ Perfusion Models

Ex vivo tissue preparations and organ perfusion models bridge the gap between in vitro cell culture and in vivo animal studies. These methods allow for the investigation of HxB3's effects in the context of an intact tissue or organ, preserving the complex interactions between different cell types.

Human epidermal fragments have been used to study the enzymatic pathways of HxB3 formation, demonstrating that its synthesis occurs stereoselectively within the tissue. ebi.ac.uknih.gov Similarly, studies on isolated perifused rat pancreatic islets of Langerhans were among the first to identify the biological activity of hepoxilins, showing they stimulate insulin secretion. nih.gov

Organ perfusion models, such as those using mouse arteries, have been employed to study the vascular effects of hepoxilins. nih.gov These studies have shown that while HxA3 and its metabolites can act as vascular relaxing factors, HxB3 exhibits little biological activity in this system. nih.gov The use of rat skin has also been a model to assess the effects of hepoxilins on vascular permeability, an indicator of inflammatory potential. sci-hub.se

Development and Application of Stable Hepoxilin B3 Analogues

The inherent chemical instability of natural hepoxilins, including HxB3, poses a significant challenge for in vivo research. iiarjournals.orgnih.gov To overcome this, chemically stable analogues have been synthesized and utilized to probe the biological functions of the hepoxilin pathway.

Chemical Synthesis of Stable Mimics (e.g., PBT-3)

A key strategy in developing stable hepoxilin mimics has been the replacement of the unstable epoxide group with a more robust chemical moiety. nih.gov The total chemical synthesis of compounds where the epoxide is replaced by a cyclopropyl (B3062369) group has led to the creation of the PBT series of analogues. iiarjournals.orgnih.govbiologists.comiiarjournals.org PBT-3 and PBT-4 are the cyclopropyl analogues corresponding to the HxB3 structure. nih.gov These synthetic compounds are chemically and biologically stable, making them suitable for in vivo investigations. iiarjournals.orgnih.gov The synthesis of these racemic 11,12-cyclopropyl analogues of HxB3 has been described in detail. iiarjournals.orgbiologists.comiiarjournals.org

Utility of Analogues in Probing Biological Activities and Antagonism

The stable HxB3 analogue, PBT-3, has been instrumental in uncovering novel biological activities and antagonistic properties that were not anticipated from studies with the natural compound. nih.gov While natural hepoxilins are generally considered pro-inflammatory, PBT analogues have demonstrated anti-inflammatory, anti-thrombotic, and anti-cancer effects in animal models. nih.gov

PBTs act as antagonists to the natural hepoxilins, for instance, by inhibiting the HxA3-induced mobilization of intracellular calcium in human neutrophils. nih.gov PBT-3, in particular, has been identified as a potent antagonist of the thromboxane receptor, which explains its ability to inhibit platelet aggregation. iiarjournals.orgnih.gov

Furthermore, PBT-3 has shown surprising anti-cancer properties. It induces apoptosis in chronic myelogenous leukemia (CML) K-562 cells, including those resistant to the drug Gleevec. researchgate.netnih.gov In vivo studies in nude mice demonstrated that PBT-3 effectively inhibits the growth of K-562 cell-derived tumors. iiarjournals.orgnih.gov These findings highlight the value of stable analogues like PBT-3, not only as research tools to probe the hepoxilin system but also as potential platforms for developing new therapeutic agents. iiarjournals.orgnih.govnih.gov

Genetic Manipulation Approaches in Animal Models (e.g., knockout mice)

The study of hepoxilin B3 (HxB3) in a whole-organism context has been significantly advanced through the use of genetic manipulation in animal models, particularly through the generation of knockout mice. These models, in which specific genes are inactivated, have been instrumental in elucidating the enzymatic pathways responsible for HxB3 synthesis and metabolism, as well as its physiological functions, especially in the context of skin barrier formation.

Key research findings have emerged from the targeted disruption of genes encoding for lipoxygenases (LOX) and epoxide hydrolases, the enzyme families primarily involved in the hepoxilin pathway.

Epidermal Lipoxygenase-3 (eLOX3/Aloxe3): Studies using Aloxe3 knockout mice have been pivotal in identifying eLOX3 as a key enzyme in hepoxilin synthesis within the skin. Research has shown that the epidermis of Aloxe3-deficient mice has a significantly reduced capacity to produce hepoxilins. nih.govresearchgate.net These mice exhibit early postnatal mortality associated with severe skin barrier defects, characterized by increased transepidermal water loss. researchgate.net This phenotype underscores the critical role of eLOX3-derived hepoxilins in establishing a functional epidermal barrier. The analysis of the epidermis in these knockout models confirmed that eLOX3 functions as a hepoxilin synthase. researchgate.net

12R-Lipoxygenase (12R-LOX/Alox12b): In concert with eLOX3, 12R-LOX is crucial for the formation of specific lipid structures in the skin. Knockout mice for the Alox12b gene display a severe ichthyosis-like phenotype with profound defects in the epidermal permeability barrier. researchgate.netresearchgate.net These mice have a drastic reduction in covalently bound ceramides (B1148491), which are essential components of the skin's protective layer. nih.gov The research indicates a cooperative enzymatic cascade where 12R-LOX and eLOX3 work together to produce hepoxilin-related derivatives from linoleate (B1235992) esters, which are then incorporated into ceramides. nih.gov The phenotype of the 12R-LOX knockout is generally more severe than that of the eLOX3 knockout, suggesting its upstream role in the pathway. researchgate.net

Soluble Epoxide Hydrolase (sEH): To understand the metabolic fate of hepoxilins, researchers have utilized soluble epoxide hydrolase (sEH) knockout mice. Hepoxilins are metabolized into their corresponding trioxilins by the action of epoxide hydrolases. In liver homogenates from sEH knockout mice, there is a notable accumulation of hepoxilin B3 and a concurrent decrease in the levels of trioxilins compared to wild-type animals. uzh.ch This finding directly demonstrates that sEH is the primary enzyme responsible for the in vivo hydrolysis of HxB3 to its corresponding trioxilin. uzh.ch

The table below summarizes the key findings from studies using these knockout mouse models.

Gene Knockout ModelPrimary Enzyme AffectedKey Phenotypic ObservationsImpact on Hepoxilin B3 or Related CompoundsReference
Aloxe3 (eLOX3)Epidermal Lipoxygenase-3Early postnatal death, severe skin barrier defects, ichthyosis-like skinReduced synthesis of free hepoxilins in the epidermis. nih.govresearchgate.net
Alox12b (12R-LOX)12R-LipoxygenaseSevere ichthyosis-like phenotype, major epidermal barrier defects, reduced covalently bound ceramides.Impaired production of hepoxilin-related oxidized ceramides. nih.govresearchgate.net
sEHSoluble Epoxide HydrolaseViable, with no overt skin phenotype under basal conditions.Elevated basal levels of hepoxilin B3 and decreased levels of trioxilins in liver tissue. uzh.ch

These genetic manipulation approaches in mice have been fundamental in dissecting the complex in vivo pathways of hepoxilin B3 synthesis and metabolism. The distinct phenotypes of the knockout models have not only identified the key enzymatic players but have also firmly established the physiological importance of the hepoxilin pathway in mammalian skin barrier integrity.

Future Directions in Hepoxilin B3 Research

Elucidating Undiscovered Hepoxilin B3 Receptors and Downstream Effectors

A primary focus for future research is the definitive identification and characterization of specific receptors for hepoxilin B3. Although the existence of a hepoxilin receptor is supported by evidence of specific biological actions, such as the mobilization of intracellular calcium, the receptor itself has not yet been identified. uzh.ch Studies have shown that HxB3 can induce changes in cytosolic calcium, intracellular pH, and membrane potential in human neutrophils, suggesting a receptor-mediated mechanism. capes.gov.br Future investigations will likely employ advanced molecular and pharmacological approaches, such as affinity chromatography, expression cloning, and photoaffinity labeling with HxB3 analogs, to isolate and identify the putative receptor protein(s).

Once identified, research will need to focus on the downstream signaling cascades initiated by receptor activation. While effects on calcium signaling are known, the complete network of downstream effectors remains to be mapped. uzh.ch This includes identifying the specific G proteins, second messengers, and protein kinases involved in transducing the HxB3 signal. Understanding these pathways is crucial for deciphering how HxB3 exerts its effects in different cell types and tissues. For instance, in adipocytes, the β3-adrenergic receptor (β3-AR) is a key regulator of metabolic functions, and its signaling involves downstream effectors like protein kinase C (PKC) and transcription factors CREB and ATF-2; investigating potential parallels or interactions with HxB3 signaling could be a fruitful avenue. nih.gov

Investigation of Cross-Talk between Hepoxilin B3 Pathways and Other Lipid Mediator Systems

Hepoxilin B3 does not act in isolation; its biological activities are likely modulated by and, in turn, influence other lipid mediator networks. Future research will need to extensively explore the cross-talk between the hepoxilin pathway and other major lipid mediator systems, such as those involving prostaglandins, leukotrienes, lipoxins, and resolvins. nih.gov These interactions are critical in orchestrating complex biological responses like inflammation, immune regulation, and tissue repair. nih.govwikipedia.org

For example, in inflammatory conditions like psoriasis, levels of HxB3 and its metabolites, trioxilins, are dramatically elevated alongside other eicosanoids. capes.gov.brwikipedia.org Understanding how these different mediators synergize or antagonize each other's effects on immune cell recruitment, cytokine production, and vascular permeability is a key research objective. capes.gov.br The metabolism of arachidonic acid, the precursor to HxB3, can be shunted down different enzymatic pathways (cyclooxygenase, lipoxygenase, cytochrome P450), and the factors that regulate this flux will be a critical area of study. nih.govmdpi.com Investigating these interactions will provide a more holistic view of how lipid mediator networks collectively regulate health and disease.

Discovery of Novel Enzymes or Auxiliary Proteins in Hepoxilin B3 Metabolism

The biosynthesis and degradation of hepoxilin B3 are key control points for its activity. While enzymes like 12-lipoxygenase (12-LOX) and epidermis-type lipoxygenase 3 (eLOX3) are known to be involved in its synthesis, and soluble epoxide hydrolase (sEH) in its degradation to trioxilin B3, the complete enzymatic machinery is likely more complex. uzh.chnih.gov Future research should aim to identify novel enzymes or auxiliary proteins that regulate HxB3 metabolism.

For instance, it is suggested that ALOXE3 is a key enzyme for converting 12(S)-HpETE to HxB3 in tissues like the skin. wikipedia.org Furthermore, while sEH has been identified as a major hepoxilin hydrolase in the liver, other epoxide hydrolases may contribute to HxB3 metabolism in different tissues. uzh.chresearchgate.net The existence of other enzymes, termed EH3 and EH4, has been noted, and their specific roles in hepoxilin turnover warrant investigation. nih.govresearchgate.net Identifying these proteins and understanding their regulation will offer new targets for modulating HxB3 levels and its associated biological effects.

Table 1: Key Enzymes in Hepoxilin B3 Metabolism

EnzymeRole in HxB3 PathwaySubstrate(s)Product(s)Reference(s)
12-Lipoxygenase (12-LOX)BiosynthesisArachidonic acid12(S)-Hydroperoxyeicosatetraenoic acid (12(S)-HpETE) uzh.ch
Epidermis-type Lipoxygenase 3 (eLOX3)Biosynthesis12(S)-HpETEHepoxilin B3 wikipedia.org
Soluble Epoxide Hydrolase (sEH)DegradationHepoxilin B3Trioxilin B3 uzh.chresearchgate.net

Advancements in Analytical Techniques for Endogenous Hepoxilin B3 Profiling

Accurately measuring the levels of hepoxilin B3 and its metabolites in biological samples is challenging due to their low concentrations and chemical instability. mdpi.com The continued development and application of advanced analytical techniques are essential for advancing HxB3 research. Methodologies based on mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are the current standards for the quantitative analysis of oxylipins. mdpi.commdpi.com

Future advancements will likely focus on improving the sensitivity, specificity, and throughput of these methods. The development of untargeted metabolomics approaches, using high-resolution mass spectrometry like quadrupole time-of-flight (QTOF), allows for the simultaneous profiling of a wide range of lipid mediators, providing a comprehensive snapshot of the metabolic state. mdpi.complos.orgplos.org Such techniques have been successfully applied to study metabolic changes in diseases like leprosy and systemic lupus erythematosus, where HxB3 was identified as a relevant metabolite. plos.orgsemanticscholar.org Further refinement of these analytical platforms, including improved sample preparation and data analysis workflows, will be crucial for uncovering the subtle changes in HxB3 levels in various biological contexts.

Defining Precise Roles of Hepoxilin B3 in Specific Biological Contexts

While HxB3 has been implicated in several biological processes, its precise roles in specific physiological and pathological contexts need to be more clearly defined. wikipedia.orgnih.gov Future research should move beyond broad associations and aim to elucidate the specific mechanisms of action of HxB3 in different settings.

For example, in the skin, HxB3 is involved in the formation of the water-impermeable barrier, and its levels are significantly increased in psoriatic lesions. wikipedia.orgnih.govresearchgate.net However, whether its primary role is structural, signaling, or a combination of both remains to be fully determined. researchgate.net Similarly, in the nervous system, hepoxilins are known to modulate synaptic neurotransmission, but their specific targets and functions in different brain regions are largely unknown. uzh.ch In the context of metabolic diseases, a recent study noted that the anti-diabetic compound davidiin (B1256277) might impact steroid hormone metabolism by increasing HxB3 levels, suggesting a potential role for HxB3 in glucose homeostasis. nih.gov Focused studies using cell-type-specific knockouts, advanced imaging techniques, and relevant disease models will be instrumental in dissecting the multifaceted roles of this lipid mediator.

Exploration of Microbial Biotransformation for Hepoxilin B3 Production

The chemical synthesis of hepoxilins is often challenging, resulting in low yields and the formation of byproducts. dbpia.co.kr Microbial biotransformation presents a promising alternative for the efficient and stereospecific production of HxB3 and its analogs. This approach utilizes whole microbial cells or purified enzymes to convert precursor fatty acids into desired hepoxilins.

Recent studies have demonstrated the feasibility of this strategy. For instance, lipoxygenase from Burkholderia thailandensis and epoxide hydrolase from Myxococcus xanthus have been used to produce various hepoxilins and trioxilins. dbpia.co.krd-nb.info Another study successfully used recombinant Escherichia coli expressing a 15-lipoxygenase from Archangium violaceum to produce high concentrations of 14,15-hepoxilin B3 from arachidonic acid. nih.govresearchgate.net Future research in this area will likely focus on:

Screening for novel microbial enzymes with high catalytic efficiency and specificity for HxB3 production.

Metabolic engineering of microbial hosts to optimize precursor supply and enhance product yields.

Developing scalable fermentation and downstream processing methods for the cost-effective production of HxB3 for research and potential therapeutic applications.

Table 2: Examples of Microbial Biotransformation for Hepoxilin Production

Microbial SourceEnzyme(s)SubstrateProduct(s)Reference(s)
Burkholderia thailandensisLipoxygenase (LOX)Polyunsaturated fatty acidsHepoxilins dbpia.co.kr
Myxococcus xanthusEpoxide Hydrolase (EH)HepoxilinsTrioxilins researchgate.netdbpia.co.krd-nb.info
Archangium violaceum15-Lipoxygenase (15-LOX)Arachidonic acid14,15-Hepoxilin B3 nih.govresearchgate.net

Q & A

Q. What are the primary biosynthetic pathways for hepoxilin B3 in human cells, and what experimental models are used to study them?

Hepoxilin B3 is synthesized via the 15-lipoxygenase (15-LOX) pathway from arachidonic acid. Key experimental models include recombinant microbial systems (e.g., E. coli expressing 15-LOX) to trace enzymatic conversion steps, as well as mammalian cell cultures (e.g., neutrophils) to study endogenous production. Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are critical for tracking intermediates and confirming stereochemistry .

Q. How is hepoxilin B3 structurally characterized, and what are common pitfalls in its identification?

Q. How can researchers resolve contradictions between in vitro and in vivo effects of hepoxilin B3 on inflammatory responses?

Discrepancies often arise from differences in bioavailability, metabolic stability, or tissue-specific receptor interactions. Methodological strategies include:

  • Pharmacokinetic profiling : Measure hepoxilin B3 half-life in plasma vs. cellular uptake using radiolabeled analogs.
  • Conditional knockout models : Use tissue-specific 15-LOX or receptor (e.g., GPR32) knockout mice to isolate mechanisms .
  • Multi-omics integration : Correlate lipidomic data with transcriptomic/proteomic profiles to identify compensatory pathways in vivo .

Q. What experimental designs are optimal for assessing hepoxilin B3's role in cellular signaling crosstalk (e.g., with cytokines or eicosanoids)?

  • Co-stimulation assays : Treat cells with hepoxilin B3 alongside cytokines (e.g., IL-6) and quantify downstream mediators (e.g., prostaglandins) via ELISA or targeted metabolomics.
  • Inhibitor screens : Use selective LOX/COX inhibitors to dissect pathway interactions.
  • Single-cell imaging : Apply fluorescence-based probes (e.g., Ca²⁺ indicators) to map spatiotemporal signaling dynamics .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

  • Standardize assay conditions : Control for variables like cell passage number, serum-free media, and oxygen tension (critical for LOX activity).
  • Meta-analysis frameworks : Use tools like PRISMA to systematically evaluate methodological heterogeneity (e.g., dose ranges, endpoint measurements) .
  • Collaborative validation : Share reagents (e.g., synthetic standards) via open-access repositories to improve reproducibility .

Methodological Guidance

Q. What protocols ensure reproducibility in hepoxilin B3 studies?

  • Synthesis and purification : Document enantiomeric excess (>98%) via chiral HPLC and provide NMR spectral data (¹H, ¹³C, DEPT) in supplementary materials.
  • Bioassays : Include positive controls (e.g., leukotriene B4 for neutrophil chemotaxis) and validate findings across ≥3 biological replicates .
  • Data reporting : Adhere to NIH guidelines for preclinical research, including raw data deposition in public repositories (e.g., MetaboLights) .

Q. What advanced techniques are emerging for studying hepoxilin B3 in disease models?

  • Spatial lipidomics : Combine MALDI imaging with LC-MS to map hepoxilin B3 distribution in inflamed tissues.
  • CRISPR-Cas9 screens : Identify novel regulators of hepoxilin B3 biosynthesis or signaling in genome-wide knockout libraries.
  • Microfluidic platforms : Simulate vascular microenvironments to study leukocyte-endothelium interactions mediated by hepoxilin B3 .

Tables for Key Data Comparison

Parameter In Vitro Findings In Vivo Challenges
Bioactivity Potent chemotactic agent (EC₅₀ ~10 nM)Rapid metabolism (t₁/₂ <5 min in plasma)
Receptor Specificity Binds GPR32 with high affinity (Kd ~20 nM)Competing ligands (e.g., resolvins)
Therapeutic Potential Reduces edema in murine modelsLow oral bioavailability
Data synthesized from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.